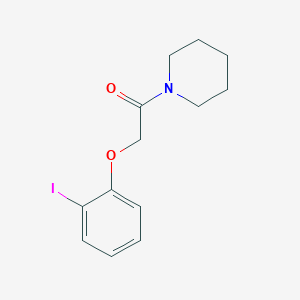
2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that features an iodophenoxy group and a piperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of 2-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Etherification: The 2-iodophenol is then reacted with 2-chloroethanone in the presence of a base such as potassium carbonate to form 2-(2-iodophenoxy)ethanone.
Amination: Finally, the 2-(2-iodophenoxy)ethanone is reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of iodinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance its binding affinity to biological targets, while the iodophenoxy group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-Chlorophenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(piperidin-1-yl)ethanone
Uniqueness
2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The iodine atom is larger and more polarizable than other halogens, which can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
2-(2-iodophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYURQGDMQJTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
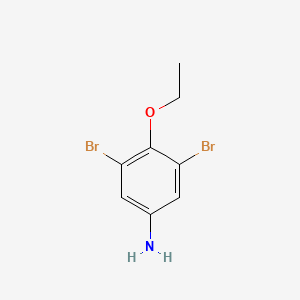
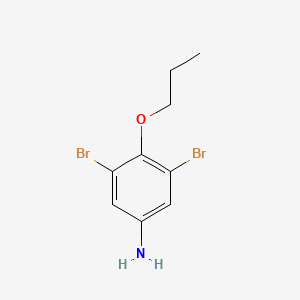
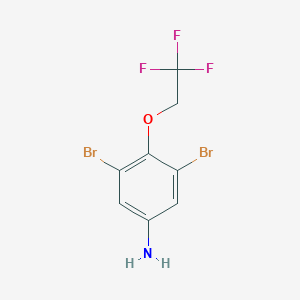
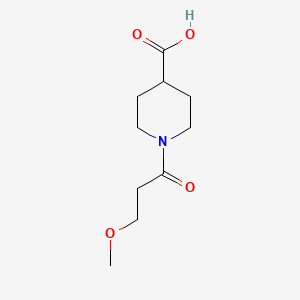
![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
![2-[Ethyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7870321.png)
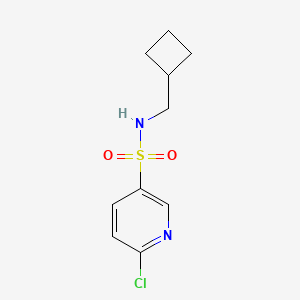
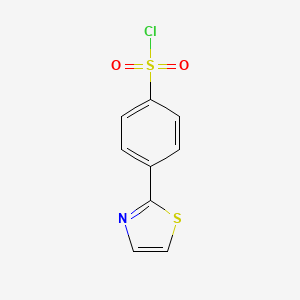
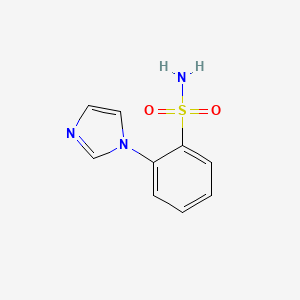
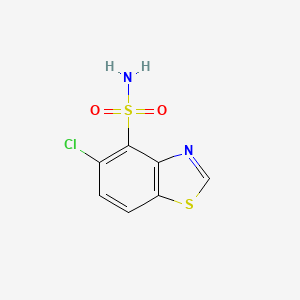

![2-bromo-N-[3-(cyanomethoxy)phenyl]benzamide](/img/structure/B7870366.png)


